(+)-4-Hydroxypropranolol
Descripción
Significance as a Major Propranolol (B1214883) Metabolite in Research
(+)-4-Hydroxypropranolol is recognized as a major metabolite of propranolol, particularly following oral administration. nih.govmdpi.com Research has consistently demonstrated that this metabolite is not an inactive byproduct but possesses pharmacological activity, contributing to the therapeutic and potentially adverse effects of propranolol. ontosight.ainih.gov The formation of 4-hydroxypropranolol (B128105) is a key step in the biotransformation and elimination of propranolol from the body. ontosight.ai
Furthermore, research into 4-hydroxypropranolol has provided valuable insights into the pharmacokinetics of propranolol. For instance, the half-life of 4-hydroxypropranolol has been reported to be longer than that of propranolol itself (5 to 8 hours versus 3 to 4 hours). mdpi.com The study of this metabolite is crucial for understanding individual variations in drug response, as the extent of its formation can differ among individuals due to genetic factors influencing drug-metabolizing enzymes. ontosight.ai
Historical Perspectives of Research on Propranolol Metabolism and Metabolites
The journey to understanding propranolol's effects is intertwined with the history of beta-blocker development. Propranolol, developed by Scottish scientist Sir James Black in the 1960s, was the first beta-blocker to be effectively used for conditions like coronary artery disease and hypertension. nih.gov This groundbreaking work, which earned Sir James Black a Nobel Prize in 1988, opened the door for extensive research into the drug's mechanism of action and fate in the body. nih.gov
Early research on propranolol quickly established that it undergoes extensive metabolism in the liver. nih.gov This led to the identification of several metabolites, with 4-hydroxypropranolol emerging as a compound of significant interest due to its substantial presence and pharmacological activity. ontosight.ainih.gov Over the past few decades, numerous studies have focused on elucidating the metabolic pathways of propranolol, including aromatic hydroxylation, which produces 4-hydroxypropranolol.
Enantiomeric Importance in Pharmacological and Metabolic Research
Propranolol is administered as a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): (S)-(-)-propranolol and (R)-(+)-propranolol. nih.govresearchgate.net A critical aspect of propranolol research is the recognition that these enantiomers exhibit different pharmacological properties. The (S)-(-)-enantiomer is significantly more potent in its beta-blocking activity, estimated to be about 100 times more active than the (R)-(+)-enantiomer. scielo.br
This stereoselectivity extends to the metabolism of propranolol, making the study of the enantiomers of its metabolites, including this compound, essential. Research has shown that the metabolism of propranolol enantiomers can be different, leading to varying plasma concentrations of each. nih.govchapman.edu For instance, at lower concentrations, the (R)-(+)-enantiomer of propranolol is often metabolized more rapidly. mdpi.com
Detailed Research Findings
Research has established that 4-hydroxypropranolol possesses notable pharmacological activity. It acts as a beta-adrenoceptor blocking agent, with a potency similar to propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure in animal models. nih.govnih.gov It is considered a non-cardioselective beta-blocker. nih.gov Some studies have also suggested that 4-hydroxypropranolol has intrinsic sympathomimetic activity, meaning it can weakly stimulate beta-adrenergic receptors, as well as membrane-stabilizing activity. nih.govnih.gov
The glucuronidation of 4-hydroxypropranolol, a key phase II metabolic pathway, has also been a focus of research. Studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A7, UGT1A8, UGT1A9, and UGT2A1, that are capable of glucuronidating this metabolite. mdpi.com Interestingly, the profile of UGT enzymes that act on 4-hydroxypropranolol differs slightly from those that metabolize the parent propranolol, highlighting the complexity of its metabolic fate. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
76792-97-7 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1 |
Clave InChI |
CWEPACWBWIOYID-GFCCVEGCSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
SMILES isomérico |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
Origen del producto |
United States |
Metabolic Pathways and Enzyme Systems
Hepatic Metabolism of Propranolol (B1214883) to (+)-4-Hydroxypropranolol (Phase I)
The initial and crucial step in the formation of this compound is the Phase I metabolic reaction known as aromatic hydroxylation. This process, occurring predominantly in the liver, introduces a hydroxyl group onto the naphthalene (B1677914) ring of the propranolol molecule. droracle.ai This transformation is primarily mediated by the Cytochrome P450 (CYP) enzyme system. droracle.aicaltech.edu
Role of Cytochrome P450 (CYP) Isoforms in Aromatic Hydroxylation
The aromatic hydroxylation of propranolol is not a random event but is specifically catalyzed by certain isoforms of the Cytochrome P450 enzyme superfamily. Research has identified CYP2D6 and CYP1A2 as the main players in this metabolic pathway. caltech.eduwikipedia.org
In vitro studies using human liver microsomes have consistently demonstrated that CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of propranolol. droracle.ainih.govpharmgkb.org This specific reaction is a major route of propranolol's metabolism. pharmgkb.org The activity of CYP2D6 in this hydroxylation process can be significantly inhibited by quinidine (B1679956), a selective inhibitor of this enzyme. nih.gov In fact, studies have shown that quinidine can inhibit approximately 55% of propranolol's 4-hydroxylation. nih.govresearchgate.net
The formation of (S)-4-hydroxypropranolol, a specific stereoisomer, has a Vmax (maximum reaction rate) of 721 pmol/mg of protein/60 min and a Km (substrate concentration at half Vmax) of 8.5 µM when catalyzed by CYP2D6. nih.gov Interestingly, the catalytic activity of CYP2D6-mediated propranolol 4-hydroxylation has been found to be approximately 100% higher in individuals of African-American descent compared to Caucasians. nih.gov
While CYP2D6 plays a primary role, CYP1A2 also contributes significantly to the 4-hydroxylation of propranolol. nih.govresearchgate.net Inhibition studies using furaphylline, a selective inhibitor of CYP1A2, have shown that this enzyme is responsible for about 45% of propranolol's 4-hydroxylation. nih.govresearchgate.net
The kinetic parameters for the formation of (S)-4-hydroxypropranolol by CYP1A2 show a Vmax of 307 pmol/mg of protein/60 min and a Km of 21.2 µM. nih.gov Similar to CYP2D6, the activity of CYP1A2 in this metabolic pathway also exhibits racial differences, with about 70% higher activity observed in African-Americans compared to Caucasians. nih.gov
Formation of Other Ring-Hydroxylated Propranolol Isomers
Besides the primary 4-hydroxypropranolol (B128105), the hydroxylation of propranolol's naphthalene ring can occur at other positions, leading to the formation of various isomers. CYP2D6 is also involved in the formation of 5-hydroxypropranolol and 7-hydroxypropranolol. mdpi.comnih.gov In fact, all seven possible ring-hydroxylated isomers of propranolol have been synthesized for research purposes to understand their biological activities. nih.gov The formation of these different hydroxylated metabolites highlights the diverse catalytic capabilities of the CYP enzymes involved in propranolol's metabolism. caltech.edunih.gov
Further Metabolism of this compound (Phase II Conjugation)
Following its formation in Phase I metabolism, this compound undergoes further metabolic transformation in Phase II, primarily through conjugation reactions. longdom.org These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. longdom.orgontosight.ai
The main Phase II pathway for 4-hydroxypropranolol is glucuronidation, a process where glucuronic acid is attached to the molecule. longdom.orgontosight.ai This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.ai Specifically, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been identified as the key UGT isoforms responsible for the glucuronidation of 4-hydroxypropranolol. mdpi.comnih.gov 4-Hydroxypropranolol has two potential sites for glucuronidation: the aliphatic hydroxyl group on the side chain and the aromatic hydroxyl group on the naphthol ring. nih.gov
Another Phase II conjugation pathway for 4-hydroxypropranolol is sulfation, which is catalyzed by sulfotransferase (SULT) enzymes. pharmgkb.org SULT1A3 has been identified as being involved in this process. pharmgkb.org
The interplay between Phase I and Phase II metabolism is crucial. For instance, the co-expression of certain UGTs, such as UGT1A7, UGT1A8, and UGT1A9, has been shown to increase the production of 4-hydroxypropranolol by CYP2D6. mdpi.com This suggests a coordinated enzymatic effort in the metabolism and elimination of propranolol and its metabolites.
| Enzyme/Metabolite | Role/Parameter | Value |
| CYP2D6 | Primary enzyme for 4-hydroxylation | - |
| Inhibition by Quinidine | ~55% | |
| Vmax for (S)-4-HP formation | 721 pmol/mg/60 min | |
| Km for (S)-4-HP formation | 8.5 µM | |
| CYP1A2 | Secondary enzyme for 4-hydroxylation | - |
| Inhibition by Furaphylline | ~45% | |
| Vmax for (S)-4-HP formation | 307 pmol/mg/60 min | |
| Km for (S)-4-HP formation | 21.2 µM | |
| UGT1A7, UGT1A8, UGT1A9, UGT2A1 | Enzymes for 4-HP glucuronidation | - |
| SULT1A3 | Enzyme for 4-HP sulfation | - |
Glucuronidation of this compound
Glucuronidation represents a major route for the metabolism of this compound, a primary Phase I metabolite of propranolol. nih.gov This metabolic step involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the this compound molecule. mdpi.comontosight.ai The presence of two hydroxyl groups on the this compound structure—one aromatic on the naphthol ring and one aliphatic on the propanolamine (B44665) side chain—provides two potential sites for this conjugation reaction. nih.govresearchgate.net
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Enzymes
| UGT Enzyme | Activity Detected | Primary Site of Expression |
|---|---|---|
| UGT1A7 | Yes | Extrahepatic |
| UGT1A8 | Yes | Extrahepatic |
| UGT1A9 | Yes | Liver and Extrahepatic |
| UGT2A1 | Yes | Extrahepatic (Olfactory) |
UGT1A7, an extrahepatically expressed enzyme, has been demonstrated to be active in the glucuronidation of 4-hydroxypropranolol. nih.govmdpi.comnih.gov Studies involving recombinantly expressed human UGTs confirmed its role in this metabolic pathway. researchgate.net
UGT1A8 is another extrahepatic UGT isoform identified as being capable of metabolizing 4-hydroxypropranolol. nih.govresearchgate.net Notably, while UGT1A8 glucuronidates 4-hydroxypropranolol, it does not show activity towards the parent compound, propranolol, highlighting a degree of substrate specificity. mdpi.comnih.govfu-berlin.de
UGT1A9, which is expressed in the liver and other tissues, is a key enzyme in the glucuronidation of 4-hydroxypropranolol. nih.govnih.govcaymanchem.com Its activity has been consistently observed in in vitro metabolic studies. researchgate.netnih.gov
The UGT2A1 enzyme is also involved in the biotransformation of 4-hydroxypropranolol. nih.govnih.govcaymanchem.com Along with UGT1A7, UGT1A8, and UGT1A9, it contributes to the formation of 4-hydroxypropranolol glucuronides. researchgate.netresearchgate.net
Regioselectivity of Glucuronidation: Aromatic vs. Aliphatic Hydroxyl Groups
A key aspect of 4-hydroxypropranolol metabolism is the regioselectivity of glucuronidation, given its two hydroxyl groups. nih.govresearchgate.net Research has been conducted to determine whether the UGT enzymes target the aromatic hydroxyl group on the naphthol ring or the aliphatic hydroxyl group on the side chain.
To investigate this, studies have utilized 4-methoxypropranolol, a derivative where the aromatic hydroxyl group is blocked by a methyl group, thus preventing aromatic-linked glucuronidation. nih.govmdpi.com Biotransformation experiments with this derivative revealed that UGT1A9 and UGT2A1 were able to produce glucuronides, indicating that these two enzymes can catalyze glucuronidation at the aliphatic hydroxyl group. nih.govmdpi.com Conversely, UGT1A7 and UGT1A8 were found to be inactive with 4-methoxypropranolol as a substrate. nih.govmdpi.com This suggests that UGT1A7 and UGT1A8 exclusively catalyze aromatic-linked glucuronidation of 4-hydroxypropranolol. nih.govmdpi.com
While in vitro studies demonstrate that glucuronidation can occur at both sites depending on the specific UGT isoform, analysis of human urine samples following propranolol administration suggests that aromatic-linked glucuronidation is the predominant pathway under physiological conditions. researchgate.netnih.gov
| UGT Enzyme | Aromatic-Linked Glucuronidation | Aliphatic-Linked Glucuronidation |
|---|---|---|
| UGT1A7 | Yes | No |
| UGT1A8 | Yes | No |
| UGT1A9 | Yes | Yes |
| UGT2A1 | Yes | Yes |
Referenced Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxypropranolol glucuronide |
| 4-methoxypropranolol |
| 5-hydroxypropranolol |
| 7-hydroxypropranolol |
| Glucuronic acid |
| Propranolol |
| UDP-glucuronic acid (UDPGA) |
Stability Considerations of 4-Hydroxypropranolol Glucuronides
The stability of 4-hydroxypropranolol glucuronides is a critical factor in their analysis and physiological disposition. These conjugates are ether glucuronides, formed on either the aromatic or the aliphatic hydroxyl group of the aglycone. Generally, ether glucuronides are considered chemically stable compared to the more reactive acyl glucuronides. nih.gov However, the stability of the parent molecule, 4-hydroxypropranolol, can influence the quantification and presence of its glucuronidated metabolites.
Studies have shown that 4-hydroxypropranolol itself can be unstable in vitro. mdpi.com In one experiment, the amount of 4-hydroxypropranolol was observed to decrease over a 24-hour period in a buffer solution, indicating a degree of chemical instability. mdpi.comfu-berlin.de The production of 4-hydroxypropranolol in yeast-based expression systems reached its peak at 4 hours, after which the concentration began to decline. mdpi.com This degradation of the aglycone is an important consideration during metabolic studies.
For analytical and storage purposes, the stability of the glucuronide conjugate itself is paramount. Commercially available standards of (±)-4-hydroxypropranolol β-D-glucuronide are reported to be stable for at least four years when stored at -20°C as a solid. caymanchem.com In biological matrices like plasma, 4-hydroxypropranolol has been found to be stable for up to 2 months when stored at -30°C without the addition of antioxidants. nih.gov It also shows stability in plasma through multiple freeze-thaw cycles and at room temperature for several hours. nih.govresearchgate.net While these data pertain to the aglycone, they underscore the importance of controlled conditions for studying its metabolites. The glucuronide conjugate itself, being an ether type, is less prone to the rapid hydrolysis and intramolecular migration seen with acyl glucuronides under physiological pH. scispace.comresearchgate.net
Sulfate (B86663) Conjugation of this compound
Sulfate conjugation is a significant pathway in the phase II metabolism of 4-hydroxypropranolol. This process is stereoselective, meaning the different enantiomers of 4-hydroxypropranolol are sulfated at different rates.
Role of Sulfotransferase Enzymes (e.g., Phenolsulfotransferase)
The sulfation of 4-hydroxypropranolol is catalyzed by sulfotransferase (SULT) enzymes, particularly phenolsulfotransferases (PST). acs.org Studies using human and canine liver cytosol have demonstrated the presence of multiple PST isoenzymes with differing stereoselectivities for the enantiomers of 4-hydroxypropranolol. psu.edu
In human liver cytosol, two distinct PST activities for 4-hydroxypropranolol have been identified: a high-affinity/low-capacity activity and a low-affinity/high-capacity activity. scispace.comacs.org
The high-affinity reaction shows significant stereoselectivity. While both the (+)- and (-)-enantiomers have an identical apparent affinity (Kₘ of 0.59 µM), the maximum reaction velocity (Vₘₐₓ) for the formation of this compound sulfate is 4.6 times higher than for the (-)-enantiomer. scispace.comacs.org This activity is attributed to a monoamine (M-form) of PST, as it is inhibited by elevated temperatures but not by dichloronitrophenol. scispace.comacs.org
The low-affinity reaction (apparent Kₘ of 65 µM) is not stereoselective. scispace.comacs.org This activity is attributed to a phenol (B47542) (P-form) of PST, as it is inhibited by dichloronitrophenol but not by heat. scispace.comacs.org
A study using canine hepatic cytosol also found multiple PST enzymes and that the formation of the R-HOPS (the sulfate of this compound) was favored. psu.edu
| Enzyme Activity | PST Form | Parameter | (+)-HOP | (-)-HOP | Stereoselectivity |
|---|---|---|---|---|---|
| High-Affinity | Monoamine (M-form) | Apparent Kₘ (µM) | 0.59 | 0.59 | None in affinity |
| Relative Apparent Vₘₐₓ | 4.6 | 1 | Favors (+)-enantiomer | ||
| Low-Affinity | Phenol (P-form) | Apparent Kₘ (µM) | 65 | 65 | None in affinity |
| Relative Apparent Vₘₐₓ | 1 | 1 | None |
Microbial Biotransformation of Propranolol to this compound
Microbial systems, particularly fungi, can be utilized as biocatalytic tools to perform specific and selective chemical transformations on drug molecules, including the hydroxylation of propranolol to 4-hydroxypropranolol. fu-berlin.denih.gov
Enantioselective Biotransformation by Endophytic Fungi
Endophytic fungi, which reside within plant tissues without causing disease, have been investigated for their ability to carry out enantioselective biotransformations. fu-berlin.denih.gov Several species have been shown to hydroxylate propranolol to its active metabolite, 4-hydroxypropranolol, often with a preference for one enantiomer over the other. mdpi.comfu-berlin.de While both enantiomers of propranolol are typically consumed by the fungi, the 4-hydroxylation reaction preferentially yields (-)-(S)-4-hydroxypropranolol. fu-berlin.denih.gov However, the formation of (+)-(R)-4-hydroxypropranolol also occurs.
The endophytic fungus Phomopsis sp. (strain TD2), isolated from Tithonia diversifolia, has demonstrated the ability to biotransform both enantiomers of propranolol. fu-berlin.de In a 72-hour incubation period, this fungus converted 12% of the initial (+)-(R)-propranolol into (+)-(R)-4-hydroxypropranolol. fu-berlin.denih.gov During the same period, it was more efficient at converting the other enantiomer, transforming 45% of (-)-(S)-propranolol into (-)-(S)-4-hydroxypropranolol. fu-berlin.denih.gov
Glomerella cingulata (strain VA1), isolated from Viguiera arenaria, also performs enantioselective biotransformation of propranolol. fu-berlin.denih.gov Research has shown that this fungus can transform (+)-(R)-propranolol into (+)-(R)-4-hydroxypropranolol. fu-berlin.denih.gov After 72 hours of incubation, G. cingulata converted 47.7% of (-)-(S)-propranolol to (-)-(S)-4-hydroxypropranolol, demonstrating its metabolic capability. fu-berlin.deresearchgate.net Notably, in one study, no formation of (+)-(R)-4-hydroxypropranolol was detected within 72 hours of incubation, highlighting a high degree of enantioselectivity under those specific conditions. researchgate.net
| Fungal Species | Propranolol Enantiomer | % Converted to 4-OH-Propranolol | Incubation Time (h) |
|---|---|---|---|
| Phomopsis sp. | (+)-(R)-Propranolol | 12% | 72 |
| (-)-(S)-Propranolol | 45% | 72 | |
| Glomerella cingulata | (+)-(R)-Propranolol | 23.1 to 29.8% | General Range |
| (-)-(S)-Propranolol | 29.1% to 47.7% | 24 to 72 |
Studies with Chaetomium globosum
Chaetomium globosum (strain VR10), another endophytic fungus, has also been shown to metabolize propranolol, primarily through aromatic hydroxylation to yield 4-hydroxypropranolol. scispace.comscielo.br This fungus displays a notable enantioselectivity in its metabolic activity. scispace.comscielo.br After 48 hours of incubation, C. globosum produced (-)-(S)-4-hydroxypropranolol, constituting 24.1% of the transformed product, without the formation of the (+)-(R)-4-hydroxypropranolol enantiomer. scielo.br Longer incubation periods, specifically after 144 hours, revealed an even higher enantioselectivity towards the production of the (-)-(S) metabolite. scispace.comscielo.br
The metabolic profile of C. globosum is similar to that of other fungi studied, where both enantiomers of propranolol are consumed in the biotransformation process. scispace.com
**Table 2: Enantioselective Hydroxylation of Propranolol by *Chaetomium globosum***
| Incubation Time | (+)-(R)-4-Hydroxypropranolol Formation | (-)-(S)-4-Hydroxypropranolol Formation |
|---|---|---|
| 48 hours | Not formed | 24.1% of transformed product |
| 144 hours | - | Higher enantioselectivity observed |
Data from kinetic studies of propranolol biotransformation by Chaetomium globosum. scielo.br
Studies with Aspergillus fumigatus
The fungus Aspergillus fumigatus (strain VR12) is also capable of biotransforming propranolol to its 4-hydroxy metabolite. scispace.comscielo.br Kinetic studies have demonstrated that with longer incubation periods, A. fumigatus exhibits a high degree of enantioselectivity, favoring the formation of (-)-(S)-4-hydroxypropranolol. scispace.comscielo.br In general, the transformation results show that between 38.3% and 45.1% of the initial (-)-(S)-propranolol is converted to (-)-(S)-4-hydroxypropranolol, while 23.1% to 29.8% of (+)-(R)-propranolol is transformed into (+)-(R)-4-hydroxypropranolol. scielo.br This indicates a clear preference for the hydroxylation of the (S)-enantiomer of the substrate. scielo.br
Like other fungi, A. fumigatus consumes both enantiomers of propranolol during the course of the biotransformation. scispace.com
**Table 3: Conversion of Propranolol Enantiomers to 4-Hydroxypropranolol by *Aspergillus fumigatus***
| Substrate Enantiomer | % Conversion to 4-Hydroxypropranolol |
|---|---|
| (-)-(S)-Propranolol | 38.3% - 45.1% |
| (+)-(R)-Propranolol | 23.1% - 29.8% |
Data from studies on the enantioselective biotransformation of propranolol by Aspergillus fumigatus. scielo.br
Studies with Cunninghamella bainieri
Cunninghamella bainieri is a well-studied fungus known for its ability to metabolize a wide range of xenobiotics, including propranolol. nih.gov Incubations of racemic propranolol with C. bainieri have resulted in the formation of five recognized mammalian metabolites, with 4-hydroxypropranolol being one of them. nih.gov The other metabolites identified include desisopropylpropranolol, propranolol glycol, 1-naphthoxylactic acid, and 1-naphthoxyacetic acid. scielo.brnih.gov The proportion of 4-hydroxypropranolol in the extracts was observed to increase after enzymatic treatment. nih.gov
Interestingly, propranolol itself was found to have a fungistatic effect on C. bainieri and induced morphological changes in the organism. nih.gov This was accompanied by the decomposition of the formed 4-hydroxypropranolol, leading to the development of a greenish-brown coloration in the incubation medium. nih.gov The metabolic activity of C. bainieri suggests the presence of cytochrome P-450 enzyme systems, which are known to be responsible for such hydroxylation reactions in both fungi and mammals.
Kinetic Analyses of Microbial Aromatic Hydroxylation
The study of the kinetics of microbial aromatic hydroxylation of propranolol provides valuable insights into the efficiency and selectivity of the fungal biocatalysts. While specific Michaelis-Menten constants (K_m and V_max) are not extensively reported in the reviewed literature, the time-course analysis of substrate consumption and product formation offers a qualitative understanding of the reaction kinetics.
The biotransformation of propranolol by endophytic fungi such as Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus generally shows that the concentrations of the 4-hydroxypropranolol enantiomers increase during the first three days of incubation. scielo.br Following this initial phase, a slow decrease in the concentration of these metabolites is observed over the subsequent four days. scielo.br This kinetic profile suggests that the formed 4-hydroxypropranolol is also a substrate for further metabolism by these fungi. scielo.br
The enantioselectivity of the hydroxylation reaction is a key kinetic feature. For instance, with Chaetomium globosum, the formation of (-)-(S)-4-hydroxypropranolol is significantly favored, with no detectable formation of the (+)-(R)-enantiomer within the first 48 hours. scielo.br Similarly, Aspergillus fumigatus demonstrates higher enantioselectivity with longer incubation periods, preferentially producing the (-)-(S) metabolite. scispace.comscielo.br These observations point towards a stereoselective binding and/or catalytic step within the fungal enzyme system responsible for the hydroxylation.
The enzymes responsible for these transformations in fungi, particularly the cytochrome P450 monooxygenases, are analogous to those found in mammalian liver microsomes. The kinetic behavior observed in these microbial systems, therefore, can serve as a valuable model for predicting mammalian drug metabolism. scielo.br
Stereochemical Aspects of Formation and Metabolism
Enantioselective Formation of (+)-4-Hydroxypropranolol from Propranolol (B1214883)
The conversion of propranolol to 4-hydroxypropranolol (B128105) is not a random event but a highly specific and enantioselective process, primarily occurring in the liver. This biotransformation is a critical determinant of the metabolite's concentration and, consequently, its contribution to the therapeutic and potential side effects of the parent drug.
Preferential Formation of Specific Enantiomers in Biotransformation Processes
The biotransformation of propranolol demonstrates a clear preference for the formation of one enantiomer of 4-hydroxypropranolol over the other. While propranolol is administered as a racemic mixture of (R)-(+)-propranolol and (S)-(-)-propranolol, the subsequent hydroxylation at the fourth position of the naphthalene (B1677914) ring is stereoselective. Research has shown that the formation of (R)-(+)-4-hydroxypropranolol is favored. nih.gov
R-Enantioselectivity in Hepatic 4-Hydroxylation Processes
The hepatic 4-hydroxylation of propranolol is a key metabolic pathway mediated by cytochrome P450 enzymes, particularly CYP2D6. researchgate.net This enzymatic process exhibits a pronounced R-enantioselectivity. nih.gov Studies using human liver microsomes have revealed that the high-affinity component of the 4-hydroxylation process demonstrates a strong preference for the R-(+)-enantiomer of propranolol. nih.gov Even the low-affinity component of this metabolic pathway shows a preference for R-(+)-propranolol, albeit to a lesser degree. nih.gov This inherent enzymatic bias leads to a greater production of this compound in the body.
Stereoselectivity in Phase II Metabolism of this compound
Following its formation, this compound undergoes further metabolism through Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes are also subject to stereoselectivity, influencing the rate and route of elimination of this active metabolite.
Stereoselective Glucuronidation by UGT Isoforms
Glucuronidation, the attachment of a glucuronic acid moiety, is a major pathway for the detoxification and excretion of 4-hydroxypropranolol. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Research has identified several UGT isoforms, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, as being capable of glucuronidating 4-hydroxypropranolol. nih.govmdpi.com
Interestingly, the glucuronidation process itself can be stereoselective. For instance, while UGT1A7, UGT1A9, and UGT2A1 act on 4-hydroxypropranolol, UGT1A10, which glucuronidates the parent compound propranolol, does not show activity towards 4-hydroxypropranolol. nih.govmdpi.com Furthermore, studies have shown that UGT1A9 and UGT2A1 can catalyze both aliphatic-linked and aromatic-linked glucuronidation of 4-hydroxypropranolol, while UGT1A7 and UGT1A8 only catalyze aromatic-linked glucuronidation. nih.gov The stereoselectivity of these specific UGT isoforms towards the enantiomers of 4-hydroxypropranolol is an area of ongoing investigation.
| UGT Isoform | Activity on 4-Hydroxypropranolol | Type of Glucuronidation |
| UGT1A7 | Yes nih.govmdpi.com | Aromatic-linked nih.gov |
| UGT1A8 | Yes nih.govmdpi.com | Aromatic-linked nih.gov |
| UGT1A9 | Yes nih.govmdpi.com | Aliphatic and Aromatic-linked nih.gov |
| UGT1A10 | No nih.govmdpi.com | N/A |
| UGT2A1 | Yes nih.govmdpi.com | Aliphatic and Aromatic-linked nih.gov |
Stereoselective Sulfate (B86663) Conjugation Studies
Sulfate conjugation, catalyzed by phenolsulfotransferases (PSTs), represents another important Phase II metabolic pathway for 4-hydroxypropranolol. Studies using human liver cytosol have demonstrated clear stereoselectivity in this process. nih.govdoi.org
A high-affinity reaction, attributed to the monoamine form of PST (M-PST), shows a significant preference for the (+)-enantiomer of 4-hydroxypropranolol. nih.govdoi.org While the affinity (apparent KM value of 0.59 µM) is identical for both enantiomers, the maximum velocity (Vmax) for the formation of this compound sulfate is 4.6-fold higher than that for the (-)-enantiomer. nih.govdoi.org In contrast, a low-affinity reaction, mediated by the phenol (B47542) form of PST (P-PST), with an apparent KM of 65 µM, does not exhibit stereoselectivity. nih.govdoi.org These findings highlight the differential handling of the enantiomers of 4-hydroxypropranolol by different PST isoenzymes.
| PST Isoform | Affinity | Apparent KM | Stereoselectivity (Vmax) |
| M-PST (high-affinity) | High | 0.59 µM nih.govdoi.org | Prefers (+)-enantiomer (4.6-fold higher) nih.govdoi.org |
| P-PST (low-affinity) | Low | 65 µM nih.govdoi.org | None nih.govdoi.org |
Impact of Chirality on Enzyme Affinity and Catalytic Activity
The stereochemical structure of a molecule is a critical factor that governs its interaction with enzymes. Chirality can profoundly influence both the affinity of a substrate for an enzyme's active site and the subsequent catalytic efficiency of the enzyme.
In the context of propranolol metabolism, the different spatial arrangements of the enantiomers of both the parent drug and its metabolites lead to distinct interactions with the active sites of metabolizing enzymes like cytochrome P450s, UGTs, and PSTs. For example, the R-enantioselectivity observed in the 4-hydroxylation of propranolol suggests that the active site of CYP2D6 accommodates the (R)-(+)-enantiomer more favorably, leading to a higher rate of metabolism for this isomer. nih.gov
Similarly, the stereoselectivity observed in the sulfation of 4-hydroxypropranolol, where the M-PST isoform shows a much higher catalytic velocity for the (+)-enantiomer, indicates a more optimal orientation of this enantiomer within the enzyme's active site for the transfer of the sulfate group. nih.govdoi.org These differences in enzyme affinity and catalytic activity are the molecular basis for the observed stereoselective metabolism of propranolol and its metabolites, ultimately shaping the pharmacokinetic and pharmacodynamic profile of the drug.
Pharmacological Activities and Mechanisms in Vitro and Animal Studies
Beta-Adrenoceptor Antagonism by (+)-4-Hydroxypropranolol
As a metabolite of propranolol (B1214883), this compound is a potent beta-adrenoceptor blocking agent. nih.gov Its ability to competitively antagonize beta-adrenergic receptors has been a subject of significant research.
Comparative Potency to Propranolol in Beta-Blocking Activity
Studies have consistently demonstrated that this compound possesses beta-blocking activity that is comparable in potency to its parent compound, propranolol. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com In fact, some research suggests it is equipotent to propranolol in its beta-blocking effects. mdpi.comresearchgate.net This indicates that the hydroxylation of propranolol to form this metabolite does not diminish its ability to block beta-adrenoceptors.
Investigation of Beta-1 and Beta-2 Adrenoceptor Specificity
Research indicates that this compound is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenoceptors. smolecule.com It does not exhibit cardioselectivity, a characteristic it shares with propranolol. nih.gov This non-selective action means it can affect beta-receptors in various tissues, including the heart, lungs, and blood vessels.
In Vitro Receptor Binding Affinity Studies
In vitro studies have provided quantitative measures of the binding affinity of this compound to beta-adrenergic receptors. These studies have reported pA2 values, a measure of antagonist potency, of 8.24 for β1-receptors and 8.26 for β2-receptors. medchemexpress.commedchemexpress.commedchemexpress.com The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. These values indicate a strong binding affinity to both receptor subtypes.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | pA2 Value |
| Beta-1 | 8.24 medchemexpress.commedchemexpress.commedchemexpress.com |
| Beta-2 | 8.26 medchemexpress.commedchemexpress.commedchemexpress.com |
Antagonism of Isoprenaline Effects in Animal Models (e.g., feline, guinea pig)
The beta-blocking activity of this compound has been confirmed in various animal models. It has been shown to be as potent as propranolol in antagonizing the effects of isoprenaline, a non-selective beta-agonist, on heart rate and blood pressure in cats. nih.gov In guinea pigs, it has demonstrated the ability to protect against isoprenaline-induced bronchospasm. nih.gov Furthermore, it effectively counteracts tachycardia induced by isoprenaline. smolecule.com In cats, this compound was found to decrease tachycardia and vasodepression induced by isoprenaline with an EC50 of 54 µg/kg. caymanchem.com
Intrinsic Sympathomimetic Activity (ISA) of this compound
A key distinguishing feature of this compound is its possession of intrinsic sympathomimetic activity (ISA). nih.govsmolecule.com This means that while it blocks the effects of potent catecholamines like adrenaline, it can also weakly stimulate beta-adrenoceptors itself. This dual action differentiates it from its parent compound, propranolol, which has little to no ISA.
Examination of Heart Rate and Myocardial Contractility in Catecholamine-Depleted Animal Models (e.g., rat, dog)
The ISA of this compound has been demonstrated in animal models where endogenous catecholamines have been depleted. In catecholamine-depleted rats, administration of this compound resulted in a dose-dependent increase in heart rate. smolecule.comglpbio.comapexbt.com This effect was antagonized by pretreatment with propranolol, confirming that it is mediated through beta-adrenoceptor stimulation. glpbio.comapexbt.com
Similarly, in anesthetized dogs depleted of catecholamines, lower doses of this compound (in the range of 0.09-1.25 mg/kg) produced an increase in heart rate and myocardial contractility (dP/dt), as well as a decrease in A-V conduction time. nih.govresearchgate.net These effects are indicative of its intrinsic sympathomimetic properties. nih.gov
Table 2: Effects of this compound in Catecholamine-Depleted Animal Models
| Animal Model | Parameter | Observed Effect | Reference |
| Rat | Heart Rate | Dose-dependent increase | smolecule.comglpbio.comapexbt.com |
| Dog | Heart Rate | Increase | nih.govresearchgate.net |
| Dog | Myocardial Contractility (dP/dt) | Increase | nih.govresearchgate.net |
| Dog | A-V Conduction Time | Decrease | nih.govresearchgate.net |
Membrane Stabilizing Activity (MSA) of this compound
Dose-Dependent Effects on Cardiac Parameters in Animal Models
In animal models, specifically in dogs, this compound has been shown to exert dose-dependent effects on various cardiac parameters, which are indicative of its membrane stabilizing activity. nih.govnih.gov
Studies in anesthetized dogs have revealed that at lower doses, the cardiac effects of this compound are primarily due to its beta-adrenoceptor blockade. nih.govnih.gov However, as the dosage increases, its membrane stabilizing properties become more prominent. In catecholamine-depleted dogs, higher doses of this compound (5.25 and 13.25 mg/kg) resulted in a dose-dependent decrease in heart rate and the maximum rate of pressure rise in the ventricle (dP/dt), along with an increase in the atrioventricular (A-V) conduction time. nih.govnih.gov These effects, observed even in the absence of catecholamines, are characteristic of membrane stabilizing activity. nih.govnih.gov
Further investigations in dogs have demonstrated that intravenous administration of 4'-hydroxypropranolol (4'-OHP) leads to dose-dependent reductions in heart rate, cardiac output, dP/dtmax, mean arterial pressure, and left ventricular diastolic pressure. nih.gov These hemodynamic and electrocardiographic changes were observed at plasma concentrations of 4'-OHP equal to or greater than 30 ng/mL. nih.gov
Other Investigated Biological Activities of this compound
Beyond its cardiac effects, this compound has been studied for other biological activities, including its potential as an antioxidant and its influence on thyroid hormone metabolism.
Antioxidant Properties (e.g., Reduction of Lipid Peroxidation, Maintenance of Glutathione Levels)
This compound has demonstrated potent antioxidant properties, significantly inhibiting lipid peroxidation and protecting against the depletion of glutathione, a key intracellular antioxidant. nih.govcaymanchem.comresearchgate.net
In studies using isolated rat hepatic microsomal membranes, this compound potently and in a concentration-dependent manner inhibited lipid peroxidation induced by an iron-catalyzed hydroxyl radical-generating system. nih.govresearchgate.net Its inhibitory concentration 50 (IC50) value was found to be 1.1 µM, making it more potent than both Trolox (a vitamin E analog) and its parent compound, propranolol, which had IC50 values of 4.3 µM and 168 µM, respectively. nih.govresearchgate.net
Furthermore, when cultured bovine aortic endothelial cells were exposed to oxidative stress, leading to a significant loss of glutathione, pretreatment with this compound provided substantial protection. nih.govresearchgate.net The effective concentration 50 (EC50) for this protective effect was 1.2 µM, again demonstrating superior potency compared to Trolox (7.9 µM) and propranolol (49 µM). nih.govresearchgate.net This protective effect also extended to preserving cell survival in the face of radical-induced stress. nih.govresearchgate.net
Inhibition of Thyroxine 5'-Deiodination
In vitro studies using rat renal and liver microsomal fractions have shown that d,l-4-hydroxypropranolol can inhibit the conversion of thyroxine (T4) to the more biologically active 3,5,3'-triiodothyronine (T3). oup.com This conversion, known as T4-5'-deiodination, is a critical step in thyroid hormone activation.
The study revealed that d,l-4-hydroxypropranolol inhibits T3 production in a dose-dependent manner and is significantly more potent and efficacious in this regard than its parent compound, d,l-propranolol. oup.com The concentration required to achieve 50% inhibition of T3 production was approximately 65 µM for d,l-4-hydroxypropranolol, compared to 1000 µM for d,l-propranolol. oup.com The maximal inhibition of T3 production was also greater with d,l-4-hydroxypropranolol (86 ± 7%) than with d,l-propranolol (58 ± 6%). oup.com Interestingly, the beta-adrenoceptor agonist isoprenaline was found to counteract the inhibitory effect of d,l-4-hydroxypropranolol but not that of d,l-propranolol. oup.com However, another review suggests that an unidentified metabolite of propranolol, rather than 4-hydroxypropranolol (B128105) itself, might be responsible for the in vivo effects on thyroid hormone metabolism. nih.gov
Analytical and Bioanalytical Methodologies for Research
Methods for Quantification and Enantioseparation in Biological Matrices
The accurate quantification and separation of (+)-4-hydroxypropranolol from its enantiomer and parent drug in complex biological samples like plasma and urine are paramount for detailed pharmacological studies. Various advanced analytical techniques have been developed and optimized for this purpose.
Capillary Electrophoresis (CE) for Enantioselective Analysis
Capillary electrophoresis has emerged as a powerful technique for the enantioselective analysis of propranolol (B1214883) and its metabolites, including 4-hydroxypropranolol (B128105). nih.gov This method offers high separation efficiency and requires minimal sample volume.
A notable CE method for the enantioselective analysis of 4-hydroxypropranolol utilizes carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. nih.govrsc.org Optimal separation is achieved using an uncoated fused-silica capillary with a running electrolyte containing 4% w/v CM-β-CD in a 25 mmol/L triethylamine/phosphoric acid buffer at pH 9. nih.gov Under an applied voltage of 17 kV and UV detection at 208 nm, this method can effectively separate the enantiomers of 4-hydroxypropranolol. nih.gov Molecular modeling studies have provided insights into the separation mechanism, indicating that hydrogen bonds between the host (CM-β-CD) and the guest (this compound) play a critical role in complex stabilization and chiral recognition. rsc.orgresearchgate.netrsc.org Specifically, the (+)-(R)-4-hydroxypropranolol/CM-β-CD inclusion complex is stabilized by three strong intermolecular hydrogen bonds. rsc.orgresearchgate.net
For sample preparation in biological matrices like liquid Czapek medium, liquid-liquid extraction with a diethyl ether:ethyl acetate (B1210297) (1:1 v/v) mixture has proven effective. nih.gov The validated method demonstrated linearity over a concentration range of 0.25–10.0 µg/mL for each 4-hydroxypropranolol enantiomer. nih.gov
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)
High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry, stands as a cornerstone for the sensitive and selective quantification of this compound in biological fluids. nih.govrsc.orgrsc.org
A sensitive and reliable LC-MS/MS method has been developed for the simultaneous quantification of propranolol and its metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in infant plasma. nih.govrsc.orgrsc.org This method utilizes a small plasma volume (100 μL) and a simple one-step protein precipitation for sample preparation. nih.govrsc.org Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous solution with 0.1% formic acid and acetonitrile (B52724). nih.govrsc.org Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. nih.govrsc.org For 4-hydroxypropranolol, the precursor ion at m/z 276.1 transitions to a product ion at m/z 173.0. smolecule.com This method has a lower limit of quantification (LLOQ) as low as 0.2 ng/mL in plasma. nih.govrsc.org
Effective sample preparation is critical to remove interferences from biological matrices and concentrate the analyte of interest.
Solid Phase Extraction (SPE): SPE is a widely used technique for the extraction of propranolol and 4-hydroxypropranolol from human plasma. researchgate.netnih.gov A method utilizing SPE for a 0.300 mL plasma sample has been validated, demonstrating good extraction recoveries. nih.gov The extraction recovery for 4-hydroxypropranolol was found to be over 64% on average. nih.gov Another study employed an Oasis® HLB cartridge for the SPE of urine samples, followed by elution with methanol. scielo.br
Liquid-Liquid Extraction (LLE): LLE is another common technique. A stereoselective HPLC assay used LLE for sample clean-up from human plasma. nih.gov In a different method, propranolol and 4-hydroxypropranolol were extracted from serum with ether at pH 10. nih.gov For CE analysis, a mixture of diethyl ether and ethyl acetate (1:1 v/v) was used as the extractor solvent. nih.gov
Protein Precipitation: This is a simpler and faster technique often used for LC-MS/MS analysis. A method for analyzing infant plasma involved a one-step protein precipitation with acetonitrile. nih.govrsc.org Similarly, for analyzing urine samples, acetonitrile was used to precipitate proteins. scielo.br
To separate the enantiomers of 4-hydroxypropranolol using standard reversed-phase HPLC columns, chiral derivatization is often employed. This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated.
Several chiral derivatizing agents have been utilized:
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT): A stereospecific HPLC method using TAGIT for the derivatization of propranolol and 4-hydroxypropranolol in human plasma has been developed. nih.govnih.gov This method, coupled with fluorescence detection, offers enhanced sensitivity. nih.gov
R-(+)-phenylethylisocyanate: This reagent has been used as a chiral derivatizing agent for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma using reversed-phase HPLC. researchgate.net
These derivatized products are then separated on a C18 column. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolic Profiling
Gas chromatography-mass spectrometry is a valuable tool for the metabolic profiling of drugs and their metabolites. ebi.ac.uknih.govplos.org In the context of propranolol metabolism, GC/MS has been used to identify various metabolites in in-vitro studies using rat and dog liver supernatant fractions. psu.edu This technique often requires derivatization of polar functional groups to increase volatility for gas chromatographic analysis. researchgate.net GC/MS has been employed to study the metabolic response of Pseudomonas putida to propranolol, revealing changes in the metabolome and identifying key metabolites involved in stress tolerance. ebi.ac.uknih.govplos.org
Method Validation Parameters for this compound Quantification
The validation of analytical methods is essential to ensure their reliability and accuracy for the intended application. Key validation parameters for the quantification of this compound are outlined by international guidelines. smolecule.com
A validated LC-MS/MS method for the simultaneous quantification of propranolol and its metabolites, including 4-hydroxypropranolol, in infant plasma demonstrated the following characteristics: nih.govrsc.org
| Parameter | Finding |
| Linearity | The calibration curve for 4-hydroxypropranolol was linear over the range of 0.2 to 100 ng/mL. nih.govrsc.org |
| Lower Limit of Quantification (LLOQ) | The LLOQ for 4-hydroxypropranolol was 0.2 ng/mL. nih.govrsc.org |
| Precision | The intra-day and inter-day precision, expressed as relative standard deviation (RSD), were less than 7.1%. nih.govrsc.org Another study reported intra- and inter-day precision of <11.3% RSD. nih.gov |
| Accuracy | The relative error for accuracy was less than 9.8%. nih.govrsc.org A separate study found intra- and inter-day accuracy to be <11% of the nominal values. nih.gov |
| Recovery | The extraction recovery for 4-hydroxypropranolol from plasma using SPE was greater than 64%. nih.gov |
| Stability | Analytes were found to be stable in human plasma through five freeze-thaw cycles and on the bench-top for at least 6.5 hours. nih.gov |
Sensitivity, Linearity, Precision, and Accuracy
The development of sensitive and reliable analytical methods is fundamental for the quantification of this compound in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique, offering high selectivity and sensitivity.
Several validated LC-MS/MS methods have been reported for the simultaneous quantification of propranolol and its metabolites, including 4-hydroxypropranolol. nih.govrsc.orgrsc.orgresearchgate.net In one such method developed for infant plasma, the lower limit of quantification (LLOQ) for 4-hydroxypropranolol was established at 0.2 ng/mL. nih.govrsc.orgresearchgate.netnih.gov The calibration curve for this method demonstrated linearity over the concentration range of 0.2 to 100 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99. nih.govrsc.orgrsc.orgresearchgate.net The precision of this method was confirmed with intra-day and inter-day variations being less than 7.1%, and the accuracy was demonstrated with relative errors all being less than 9.8%. nih.govrsc.orgresearchgate.netnih.gov
Another highly sensitive assay for the simultaneous determination of free and total 4-hydroxypropranolol in human plasma reported a similar LLOQ of 0.20 ng/mL. nih.govresearchgate.net This method showed linearity over a range of 0.20-25.00 ng/mL for free 4-hydroxypropranolol and 1.00-360.00 ng/mL for the total (conjugated and unconjugated) form. nih.govresearchgate.net The reproducibility was high, with intra- and inter-day precision better than 11.3% (expressed as relative standard deviation, RSD), and accuracy within 11% of the nominal values. nih.govresearchgate.net
For stereospecific analysis, an HPLC method using fluorescence detection after derivatization with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TAGIT) has been developed. nih.gov This method achieved linearity for S(-)- and Rthis compound over a concentration range of 5.0 to 200 ng/mL in human plasma. nih.gov
The table below summarizes the performance characteristics of various analytical methods for 4-Hydroxypropranolol.
| Parameter | Method 1 (LC-MS/MS) nih.govrsc.orgresearchgate.net | Method 2 (LC-MS/MS) nih.govresearchgate.net | Method 3 (HPLC-Fluorescence) nih.gov | Method 4 (Assay Validation) fda.gov |
| Analyte Form | 4-Hydroxypropranolol | Free & Total 4-Hydroxypropranolol | S(-)- and Rthis compound | 4-OH propranolol |
| Linear Range | 0.2 - 100 ng/mL | 0.20 - 25.00 ng/mL (Free)1.00 - 360.00 ng/mL (Total) | 5.0 - 200 ng/mL | 0.5 - 250 ng/mL |
| LLOQ | 0.2 ng/mL | 0.20 ng/mL | 5.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 7.1% | < 11.3% | Not Specified | ± 7.8% (At LLOQ: ± 13.5%) |
| Inter-day Precision (%RSD) | < 7.1% | < 11.3% | Not Specified | ± 6.7% (At LLOQ: ± 10%) |
| Accuracy (% Bias/RE) | < 9.8% | < 11% | Not Specified | Inter-day: -4% (At LLOQ: 0%) |
Challenges Related to Compound Stability and Isomeric Resolution
The bioanalytical study of this compound is accompanied by specific challenges, primarily concerning the stability of the compound during sample handling and the resolution of its stereoisomers and regioisomers.
Compound Stability: Ensuring the stability of 4-hydroxypropranolol in biological samples throughout the collection, storage, and analysis process is critical for accurate quantification. Research has demonstrated that 4-hydroxypropranolol is stable in human plasma under various conditions. One study found the analyte to be stable through five freeze-thaw cycles and for at least 6.5 hours on a bench-top at room temperature. nih.govresearchgate.net The same study confirmed its stability in the mobile phase at 10°C for at least 48 hours. nih.govresearchgate.net Another validation report documented its stability in human plasma at room temperature for 6 hours, for 21 days at 4°C, and for up to 182 days when stored at -80°C. fda.gov The compound also withstood three freeze-thaw cycles in this study. fda.gov
Isomeric Resolution: Propranolol is administered as a racemic mixture, and its metabolism, including the formation of 4-hydroxypropranolol, can be stereoselective. Furthermore, 4-hydroxypropranolol itself has a chiral center, existing as R(+) and S(-) enantiomers. The separation and distinct quantification of these enantiomers are significant challenges. To address this, stereospecific HPLC methods have been developed. One such method employs a chiral derivatizing agent, TAGIT, which allows for the separation of the S(-)- and R(+)-enantiomers of 4-hydroxypropranolol. nih.gov
A further layer of complexity arises with the subsequent metabolism of 4-hydroxypropranolol, particularly glucuronidation. 4-hydroxypropranolol has two potential sites for glucuronidation: the aliphatic hydroxyl group and the aromatic hydroxyl group on the naphthol ring. mdpi.comresearchgate.net The analytical separation of these regioisomeric glucuronides is difficult. Studies have reported that under certain LC-MS conditions, only a single glucuronide peak is detected, indicating a lack of separation of the 4-hydroxypropranolol isomers. mdpi.comresearchgate.net This highlights the need for advanced chromatographic techniques or specific derivatization strategies to achieve complete isomeric and regioisomeric resolution, which is essential for a comprehensive understanding of its metabolic fate. fu-berlin.de
Utilization of Deuterium-Labeled Internal Standards in Analytical Methods
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in LC-MS/MS methods. For the analysis of this compound, deuterium-labeled analogs, such as 4-hydroxy propranolol-d7, serve as ideal internal standards. nih.govresearchgate.netveeprho.commedchemexpress.com
These internal standards are structurally identical to the analyte but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatographic separation, and ionization. nih.govveeprho.com
The incorporation of a deuterium-labeled internal standard corrects for variations in sample preparation, such as extraction recovery, and compensates for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte. nih.gov For instance, in a validated method for propranolol and 4-hydroxypropranolol, propranolol-d7 and 4-hydroxy propranolol-d7 were used as internal standards to ensure the accuracy and reliability of the quantification. nih.govresearchgate.netfda.gov The use of these standards significantly improves the precision and accuracy of the analytical method, making it highly reliable for clinical and research sample analysis. nih.govresearchgate.netveeprho.com
Synthetic and Biocatalytic Approaches to + 4 Hydroxypropranolol
The generation of specific, biologically active metabolites like (+)-4-Hydroxypropranolol is a critical task in pharmaceutical research. Both chemical and biological strategies have been developed to produce this compound and its enantiomer, each with distinct advantages in terms of yield, selectivity, and environmental impact.
Enzyme Kinetics and Mechanistic Studies
Kinetic Characterization of (+)-4-Hydroxypropranolol Glucuronidation
Following its formation, 4-hydroxypropranolol (B128105) undergoes further metabolism, primarily through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Unlike its parent compound, 4-hydroxypropranolol has two potential sites for glucuronidation: the aliphatic hydroxyl group on the side chain and the aromatic hydroxyl group on the naphthol ring. researchgate.net
A complete reaction phenotyping with 19 human UGT enzymes from the UGT1 and UGT2 families has identified several key enzymes responsible for the glucuronidation of 4-hydroxypropranolol. researchgate.netnih.gov Specifically, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been shown to produce 4-hydroxypropranolol glucuronides. nih.govmdpi.com Interestingly, UGT1A10, which glucuronidates propranolol (B1214883), does not act on 4-hydroxypropranolol, whereas UGT1A8, which does not glucuronidate propranolol, does metabolize its 4-hydroxy metabolite. nih.gov While these specific UGTs have been identified, detailed kinetic parameters such as Vmax and Km for the glucuronidation of this compound are not extensively reported in the literature. pharmgkb.orguq.edu.au However, analysis of human urine after propranolol administration suggests that under physiological conditions, glucuronidation preferentially occurs at the aromatic hydroxyl group. nih.gov
Inhibition Studies of Enzymes Involved in this compound Formation and Metabolism
The enzymes responsible for the formation and metabolism of this compound are subject to inhibition, which can alter the metabolic profile of propranolol.
Propranolol itself can act as a competitive inhibitor of certain cytochrome P450 activities. nih.govscielo.brportico.org For instance, it competitively inhibits aniline (B41778) hydroxylation in native rat liver microsomes, suggesting that it shares a common P450 isoenzyme with aniline. nih.govportico.org However, for most other P450-dependent reactions studied, the inhibition by propranolol was found to be noncompetitive. nih.govresearchgate.net
The metabolite, 4-hydroxypropranolol, is also a potent inhibitor. In vitro studies have shown it to be a potent inhibitor of metoprolol (B1676517) metabolism, which is a substrate for CYP2D6, with a reported inhibitory constant (Ki) of approximately 1 µM. nih.gov This indicates that 4-hydroxypropranolol can competitively inhibit the activity of the very enzyme responsible for its formation. Furthermore, d,l-4-hydroxypropranolol has been found to cause competitive inhibition of thyroxine (T4) to 3,5,3'-triiodothyronine (T3) conversion. oup.com
The use of selective enzyme inhibitors has been crucial in dissecting the multi-enzyme kinetics of propranolol 4-hydroxylation.
Quinidine (B1679956) , a selective inhibitor of CYP2D6, significantly affects the formation of 4-hydroxypropranolol. nih.govresearchgate.netnih.gov In studies with human liver microsomes, quinidine was found to inhibit approximately 55% of propranolol 4-hydroxylation. nih.govresearchgate.net This inhibition is slightly enantioselective, favoring the R-enantiomer, and primarily targets the high-affinity hydroxylation site, with no significant effect on the low-affinity component. nih.gov The co-administration of quinidine can almost completely abolish metabolism via the 4-hydroxylation pathway, leading to a more than two-fold increase in the plasma concentration of propranolol. nih.govnih.gov
Furafylline (B147604) , a selective inhibitor of CYP1A2, also plays a significant role. nih.govresearchgate.netrug.nl Inhibition studies demonstrated that furafylline inhibits about 45% of propranolol 4-hydroxylation. nih.govresearchgate.net The inhibitory effect of furafylline on CYP1A2 can vary significantly between species. rug.nl
The combined use of these inhibitors confirms that both CYP2D6 and CYP1A2 are major contributors to the 4-hydroxylation of propranolol. nih.govresearchgate.netpharmgkb.org
Table 2: Inhibition of Propranolol 4-Hydroxylation by Selective Inhibitors
| Inhibitor | Target Enzyme | Approximate Inhibition of 4-Hydroxylation | Reference(s) |
|---|---|---|---|
| Quinidine | CYP2D6 | ~55% | nih.govresearchgate.net |
| Furafylline | CYP1A2 | ~45% | nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propranolol |
| (S)-4-hydroxypropranolol |
| R-(+)-propranolol |
| Quinidine |
| Furafylline |
| 4-hydroxypropranolol glucuronide |
| Aniline |
| Metoprolol |
| Thyroxine (T4) |
| 3,5,3'-triiodothyronine (T3) |
| 5-hydroxypropranolol |
| Desisopropylpropranolol |
| Ethoxyresorufin |
| 1,4-naphthoquinone |
| Bunitrolol |
| Quinine |
| Debrisoquine |
| 4-hydroxydebrisoquine |
| Glutathione |
| 4-methoxypropranolol |
| 7-hydroxypropranolol |
| Methoxypropranolols |
Optimization of Reaction Times in In Vitro Biotransformation Systems
The production of this compound via in vitro biotransformation, primarily from its parent compound Propranolol, is a time-sensitive process. The optimization of reaction time is critical to maximize the yield of the desired metabolite while minimizing its potential degradation or further metabolism.
In systems utilizing diploid yeast strains co-expressing both the cytochrome P450 enzyme CYP2D6 and various UDP-glucuronosyltransferases (UGTs), the ideal reaction time for the hydroxylation of Propranolol has been a subject of investigation. mdpi.comfu-berlin.de Studies have been conducted to determine the most suitable reaction duration for CYP2D6 activity by monitoring the formation of 4-Hydroxypropranolol over several time points.
One such study evaluated the relative abundance of the metabolite at 2, 4, 8, 16, and 24 hours. mdpi.com The findings indicated that the production of 4-Hydroxypropranolol peaked at the 4-hour mark. mdpi.com Beyond this point, a decrease in the concentration of 4-Hydroxypropranolol was observed, suggesting the onset of its degradation. mdpi.com Therefore, a reaction time of 4 hours was selected as the optimal duration for the biotransformation in this specific CYP2D6-UGT co-expression system, as it provided the highest yield before significant degradation could affect the outcome. mdpi.com
These optimization studies are crucial for establishing reliable and efficient in vitro models for drug metabolism, ensuring that metabolite quantification is accurate and reflects the peak enzymatic activity. The use of enzyme bags produced from a single culture and stored at -80°C has been shown to provide consistent results for at least three months, reducing batch-to-batch variability in these kinetic studies. mdpi.comfu-berlin.de
| Reaction Time (Hours) | Relative Yield of 4-Hydroxypropranolol | Observation |
|---|---|---|
| 2 | Increasing | Metabolite production is active. |
| 4 | Peak | Optimal yield achieved. mdpi.com |
| 8 | Decreasing | Degradation of the metabolite begins to exceed production. mdpi.com |
| 16 | Decreasing | Significant degradation observed. mdpi.com |
| 24 | Decreasing | Continued degradation of the formed metabolite. mdpi.com |
Degradation Kinetics of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for experimental design and environmental fate assessment. The compound is susceptible to degradation under various stress conditions, a process that has been systematically investigated through forced degradation studies. smolecule.com These studies are essential for developing stability-indicating analytical methods.
Forced degradation of 4-Hydroxypropranolol hydrochloride has been evaluated under acidic, alkaline, oxidative, photolytic, and thermal stress conditions:
Acidic Hydrolysis : Under acidic conditions (0.05 N hydrochloric acid at 25°C for 1 hour), the compound undergoes hydrolysis, leading to the formation of multiple degradation products. smolecule.com
Alkaline Hydrolysis : In alkaline environments (0.5 N sodium hydroxide), the compound also shows degradation, with studies observing approximately 9-10% degradation. smolecule.com
Oxidative Degradation : Exposure to oxidative stress, for instance using hydrogen peroxide, results in the formation of hydroxylated derivatives and products from the opening of the aromatic ring. smolecule.com
Photolytic Degradation : The compound demonstrates relative stability when exposed to ultraviolet light for a 24-hour period. smolecule.com This is in contrast to its parent compound, Propranolol, which undergoes direct photolysis with a reported half-life of approximately 16 hours under simulated solar radiation. nih.gov
Thermal Degradation : Minimal degradation is observed when the compound is subjected to thermal stress (80°C for 24 hours), indicating a significant degree of thermal stability. smolecule.com
Furthermore, the degradation of 4-Hydroxypropranolol was monitored in an aqueous buffer solution under conditions mimicking those of an in vitro enzyme assay (without the enzyme present). The amount of 4-Hydroxypropranolol was measured over 24 hours, confirming its propensity for degradation over time even under relatively mild conditions. mdpi.com
| Stress Condition | Parameters | Observed Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.05 N HCl, 25°C, 1 hour | Formation of multiple degradation products. | smolecule.com |
| Alkaline Hydrolysis | 0.5 N NaOH | Approximately 9-10% degradation. | smolecule.com |
| Oxidation | Hydrogen Peroxide | Formation of hydroxylated derivatives and ring-opened products. | smolecule.com |
| Photolysis | UV light, 24 hours | Relatively stable. | smolecule.com |
| Thermal Stress | 80°C, 24 hours | Minimal degradation. | smolecule.com |
Molecular Interactions and Computational Modeling
Homology Modeling and Molecular Docking Studies of Metabolic Enzymes
Homology modeling and molecular docking are powerful computational tools used to predict the three-dimensional structure of proteins and to study how ligands, such as (+)-4-Hydroxypropranolol, bind to them. These methods have been particularly valuable in understanding the metabolism of this compound, especially its glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.
Glucuronidation is a major pathway for the elimination of 4-hydroxypropranolol (B128105). mdpi.com Studies have shown that several human UGT enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, are capable of glucuronidating 4-hydroxypropranolol. mdpi.comnih.gov In contrast, UGT1A10, which acts on the parent compound propranolol (B1214883), does not show activity towards 4-hydroxypropranolol. mdpi.comnih.gov
Homology modeling has been employed to build three-dimensional models of these UGT enzymes, which are then used in molecular docking studies to rationalize the observed stereoselectivity. mdpi.comresearchgate.net For instance, docking experiments with a UGT1A7 homology model have been used to explain the preferential glucuronidation of specific enantiomers of propranolol, a process in which the amino acid Arg88 was identified as playing a crucial role in the conformation of the (R)-enantiomer within the enzyme's active site. mdpi.com While this specific finding relates to propranolol, the methodology is directly applicable and has been used to study the broader stereoselective metabolism of its derivatives like 4-hydroxypropranolol. mdpi.comfu-berlin.defu-berlin.de
The regioselectivity of glucuronidation for 4-hydroxypropranolol, which has two potential sites for conjugation (the aromatic and the aliphatic hydroxyl groups), has also been investigated. mdpi.comnih.gov By using 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, researchers have inferred the preferred site of action for different UGT isoforms. mdpi.comnih.gov UGT1A9 and UGT2A1 were found to be capable of glucuronidating 4-methoxypropranolol, suggesting they can target the aliphatic hydroxyl group of 4-hydroxypropranolol. mdpi.comnih.gov Conversely, UGT1A7 and UGT1A8 did not metabolize 4-methoxypropranolol, indicating their action is specific to the aromatic hydroxyl group of 4-hydroxypropranolol. mdpi.comnih.gov These findings highlight that different UGT isoforms can glucuronidate both the aromatic and aliphatic hydroxyl groups. mdpi.com
Molecular docking studies provide a detailed view of the binding poses of this compound within the active sites of metabolic enzymes. The binding conformation of 4-hydroxypropranolol differs from that of propranolol due to additional interactions involving the aromatic hydroxyl group. nih.gov
The following table summarizes the UGT enzymes involved in the glucuronidation of 4-Hydroxypropranolol and their characteristics.
| Enzyme | Activity towards 4-Hydroxypropranolol | Inferred Site of Glucuronidation |
| UGT1A7 | Active mdpi.comnih.gov | Aromatic hydroxyl group mdpi.comnih.gov |
| UGT1A8 | Active mdpi.comnih.gov | Aromatic hydroxyl group mdpi.comnih.gov |
| UGT1A9 | Active mdpi.comnih.gov | Aromatic and Aliphatic hydroxyl groups mdpi.comnih.gov |
| UGT2A1 | Active mdpi.comnih.gov | Aromatic and Aliphatic hydroxyl groups mdpi.comnih.gov |
| UGT1A10 | Inactive mdpi.comnih.gov | N/A |
Molecular Dynamics Simulations (MD) for Enantioseparation Mechanisms
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique has been effectively applied to understand the mechanisms behind the enantioseparation of 4-hydroxypropranolol, particularly in capillary electrophoresis using chiral selectors like cyclodextrins. researchgate.netrsc.org
Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules, making them effective chiral selectors for separating enantiomers. mdpi.comoatext.comoatext.com MD simulations have been used to model the formation of host-guest inclusion complexes between 4-hydroxypropranolol enantiomers and modified cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD). researchgate.netrsc.orgsmolecule.com
These simulations explore different possible modes of inclusion, for example, whether the naphthyl ring or the aliphatic side chain of 4-hydroxypropranolol enters the hydrophobic cavity of the cyclodextrin (B1172386), and from which side (the wider or narrower rim). researchgate.net Studies have shown that the inclusion process where the guest enters from the wider rim of the cyclodextrin results in lower interaction and Gibbs free energies, indicating a more stable complex. researchgate.netrsc.org This difference in stability between the complexes formed with the (+) and (-) enantiomers is a key factor in achieving chiral discrimination and successful enantioseparation. rsc.orgsmolecule.com
The stability of the host-guest complexes and the mechanism of chiral recognition are governed by various intermolecular interactions. MD simulations have been crucial in identifying and characterizing these interactions. A systematic structural analysis has revealed that hydrogen bonds between the host (cyclodextrin) and the guest (4-hydroxypropranolol) play a major role in the stabilization of the complex. researchgate.netrsc.org
Specifically, for the (+)-(R)-4-Hydroxypropranolol/CM-β-CD inclusion complex, it was found that three strong intermolecular hydrogen bonds are formed, contributing significantly to its stability. researchgate.netrsc.orgsmolecule.com The difference in the number and strength of these hydrogen bonds between the two enantiomers is a primary determinant of the chiral recognition mechanism. mdpi.comsmolecule.com The theoretical models developed from these simulations have shown good agreement with experimental results from capillary electrophoresis, demonstrating their predictive power in understanding and estimating chiral separation. researchgate.netrsc.org
Application of Quantum Chemical Calculations (e.g., Semiempirical, DFT) in Molecular Studies
Quantum chemical calculations provide a deeper understanding of the electronic structure and energetics of molecules, complementing the insights gained from classical methods like MD simulations. Methods such as the semiempirical Parametric Model 3 (PM3) and Density Functional Theory (DFT) have been applied to study the enantioseparation mechanism of 4-hydroxypropranolol. researchgate.netrsc.org
These quantum chemical studies are often used in a sequential methodology, following MD simulations. researchgate.netrsc.org After identifying potential low-energy conformations of the inclusion complexes from MD, quantum chemical calculations are used to optimize the geometries and calculate more accurate interaction energies and thermodynamic properties, such as Gibbs free energy. researchgate.net The calculated energy differences between the diastereomeric complexes formed by the two enantiomers with the chiral selector provide a quantitative measure of chiral discrimination. rsc.org This integrated computational approach has proven effective in building theoretical models that can predict and explain the chiral separation of 4-hydroxypropranolol enantiomers. researchgate.netrsc.org
Structure-Guided Evolution Approaches in Biocatalysis for Enhanced Specificity
Structure-guided evolution is a powerful strategy in protein engineering that combines the principles of directed evolution with rational design, informed by computational modeling and detailed structural analysis. This approach is particularly valuable for tailoring enzymes to catalyze specific reactions with high efficiency and selectivity, such as the targeted hydroxylation of drug molecules to produce specific metabolites. In the context of producing hydroxylated derivatives of propranolol, such as this compound, structure-guided evolution of biocatalysts like unspecific peroxygenases (UPOs) and cytochrome P450s has been a key area of research. acs.orgnih.gov
The core of this methodology involves using the three-dimensional structure of the target enzyme to identify key amino acid residues in and around the active site that influence substrate binding, orientation, and catalytic activity. Computational tools, such as molecular docking and molecular dynamics simulations, are employed to predict how mutations at these positions might alter the enzyme's function. ub.edutudelft.nl This predictive power allows for the creation of smaller, "smarter" mutant libraries, which are more likely to contain variants with the desired improvements, thereby reducing the screening effort typically associated with traditional directed evolution.
A notable example of this approach is the engineering of UPO from the fungus Agrocybe aegerita (AaeUPO) for the specific hydroxylation of propranolol. acs.orgresearchgate.net While much of the research has focused on the synthesis of 5'-hydroxypropranolol, the principles and methodologies are directly applicable to enhancing the production of other isomers like 4'-hydroxypropranolol. The process typically begins with a parent enzyme that may have low activity or poor regioselectivity for the desired reaction. acs.orgtudelft.nl
Researchers utilize computational modeling to simulate the docking of the substrate, like propranolol, into the enzyme's active site. ub.edu These simulations can reveal suboptimal interactions or steric hindrances that prevent the desired orientation for hydroxylation at a specific position. For instance, the distance of a target C-H bond from the reactive heme cofactor is a critical parameter. csic.es By identifying residues that restrict the substrate's access or hold it in an unfavorable conformation, scientists can target these for mutation. tudelft.nl
Once target residues are identified, focused libraries of mutants are generated. These libraries are then screened for improved performance, such as increased catalytic efficiency or a higher ratio of the desired product to unwanted byproducts. acs.org Successful mutations are often combined to create even more efficient biocatalysts. For example, mutations at the entrance of the heme access channel have been shown to be crucial for substrate anchoring and orientation. acs.orgtudelft.nl
The evolution of these enzymes can lead to dramatic improvements in their catalytic properties. Research on UPO variants has demonstrated enhancements in catalytic efficiency by orders of magnitude and nearly perfect regioselectivity for the desired hydroxylated product. acs.orgresearchgate.net These engineered biocatalysts can also be integrated into whole-cell systems or combined with in-situ hydrogen peroxide generation systems to create cost-effective and scalable production methods for valuable drug metabolites. acs.org
The table below summarizes the impact of structure-guided evolution on the performance of an unspecific peroxygenase for propranolol hydroxylation, based on published research findings.
| Enzyme Variant | Key Mutations | Improvement in Catalytic Efficiency (kcat/Km) | Regioselectivity for Target Product | Total Turnover Number (TTN) |
| Wild Type | - | Baseline | Low | Low |
| Evolved Variant | Multiple mutations in active site and signal peptide | >100-fold | >99% | Up to 264,000 |
This table is a representative summary based on data for the synthesis of a propranolol metabolite using an evolved UPO. acs.orgacs.org
Furthermore, the insights gained from computational simulations can explain the experimental outcomes. For example, modeling can show how a specific mutation facilitates a more favorable orientation of the substrate for hydroxylation by improving interaction energies and bringing the target carbon atom closer to the reactive cofactor. ub.edu This synergy between computational prediction and experimental validation is the hallmark of the structure-guided evolution approach.
While the primary focus of much of the published work has been on the 5'-hydroxypropranolol isomer, engineered cytochrome P450 BM3 has also been shown to produce various propranolol metabolites, including 4'-hydroxypropranolol. nih.gov The application of similar structure-guided evolution strategies to these and other enzyme scaffolds holds significant promise for the selective and efficient biocatalytic production of this compound.
Future Research Directions
Further Elucidation of Enantiomer-Specific Metabolic Pathways of (+)-4-Hydroxypropranolol
The metabolism of propranolol (B1214883) is a complex process involving multiple cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, including 4-hydroxypropranolol (B128105). nih.govpharmgkb.org This primary metabolite is then subject to further phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com While it is known that CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of propranolol, and that this process exhibits stereoselectivity, the subsequent metabolic fate of the individual enantiomers of 4-hydroxypropranolol is not fully understood. pharmgkb.orgnih.gov
Future research should focus on a detailed investigation of the enantiomer-specific metabolic pathways of this compound. This includes identifying the specific UGT isoforms responsible for the glucuronidation of this compound versus its (-) enantiomer and quantifying the kinetic parameters of these reactions. Studies have shown that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of glucuronidating racemic 4-hydroxypropranolol. mdpi.comnih.gov However, the stereoselectivity of these enzymes towards the enantiomers of 4-hydroxypropranolol remains an area for deeper exploration. Understanding these pathways is crucial as the different enantiomers may have distinct pharmacological activities and toxicological profiles.
Comprehensive Pharmacological Characterization of Individual Enantiomers of 4-Hydroxypropranolol
4-Hydroxypropranolol is not merely an inactive byproduct; it possesses pharmacological activity, acting as a beta-adrenoceptor blocking agent with a potency similar to its parent compound, propranolol. nih.gov It also exhibits intrinsic sympathomimetic activity. nih.gov However, much of the existing pharmacological data has been generated using the racemic mixture of 4-hydroxypropranolol. ontosight.ai Given that the (-)-(S)-enantiomer of propranolol is about 100 times more potent in its β-blocking activity than the (+)-(R)-enantiomer, it is highly probable that the enantiomers of 4-hydroxypropranolol also exhibit significant differences in their pharmacological effects. scielo.br
A critical area for future research is the comprehensive pharmacological characterization of the individual enantiomers of 4-hydroxypropranolol. This should involve detailed in vitro and in vivo studies to determine the specific binding affinities of this compound and (-)-4-Hydroxypropranolol to β1- and β2-adrenergic receptors. Furthermore, their functional activities as antagonists, and any potential partial agonist or inverse agonist properties, should be thoroughly investigated and compared.
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Isomeric Resolution
The accurate quantification and separation of drug enantiomers and their metabolites are fundamental to understanding their distinct pharmacokinetic and pharmacodynamic properties. While methods for the simultaneous determination of propranolol and 4-hydroxypropranolol in plasma exist, and chiral separation techniques have been developed, there is always a need for improvement. sigmaaldrich.com Current methods, such as capillary electrophoresis (CE) using cyclodextrin-based chiral selectors, have shown success in resolving the enantiomers of 4-hydroxypropranolol. smolecule.comresearchgate.net
Future efforts should be directed towards the development of even more advanced analytical techniques. This includes the exploration of novel chiral stationary phases for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) that can provide superior resolution and shorter analysis times. Additionally, coupling these advanced separation techniques with tandem mass spectrometry (LC-MS/MS) can offer enhanced sensitivity and selectivity, allowing for the detection and quantification of very low concentrations of the individual enantiomers of 4-hydroxypropranolol in complex biological matrices. sigmaaldrich.comacs.org Such advancements are crucial for detailed pharmacokinetic studies and for understanding the subtle but significant differences in the metabolic profiles of individuals.
Exploration of Novel Biocatalytic Systems for Sustainable and Enantioselective Production
The production of enantiomerically pure compounds is a significant challenge in pharmaceutical chemistry. Traditional chemical synthesis methods can be complex and may not always provide the desired stereoselectivity. researchgate.net Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising and sustainable alternative for the enantioselective production of drug metabolites like this compound. scielo.brresearchgate.net
Future research should focus on the exploration and engineering of novel biocatalytic systems. This includes the screening of new microbial strains, such as endophytic fungi, for their ability to perform stereoselective hydroxylation of propranolol to produce a specific enantiomer of 4-hydroxypropranolol. scielo.brresearchgate.net For instance, some fungal species have already demonstrated a preference for producing (-)-(S)-4-OH-Prop. scielo.br Further research could identify organisms or enzymes that preferentially produce the (+)-enantiomer. Moreover, the use of engineered enzymes, such as unspecific peroxygenases, could be optimized for the highly regioselective and enantioselective synthesis of 4-hydroxypropranolol, providing a more efficient and environmentally friendly production method. researchgate.net
Deeper Understanding of Enzyme-Metabolite Interactions through Integrated Computational and Experimental Methods
Understanding the precise interactions between metabolic enzymes and their substrates at a molecular level is key to predicting metabolic pathways and designing new drugs. For this compound, this involves a deeper investigation of its binding and catalysis within the active sites of CYP and UGT enzymes.
Future research should integrate computational modeling with experimental approaches to gain a more profound understanding of these enzyme-metabolite interactions. Homology modeling and molecular docking can be used to predict the binding conformations of the enantiomers of 4-hydroxypropranolol within the active sites of various UGT isoforms. mdpi.comnih.gov These computational predictions can then be validated through experimental techniques such as site-directed mutagenesis to identify key amino acid residues involved in substrate binding and stereoselectivity. This integrated approach can provide valuable insights into the structural basis for the observed metabolic differences between the enantiomers and can aid in the prediction of drug-drug interactions.
Q & A
How can researchers accurately quantify (+)-4-Hydroxypropranolol in plasma samples?
Methodological Answer:
Quantification involves high-performance liquid chromatography (HPLC) with an alkylphenyl column and a mobile phase of acetonitrile-0.06% phosphoric acid (27:73). Plasma samples are extracted using organic solvents (e.g., ethyl acetate) and back-extracted into dilute sulfuric acid (pH 2.2) to concentrate the analyte and remove interfering compounds. Sodium hydrogen sulfite is added to plasma before extraction to stabilize this compound at elevated pH levels. An internal standard (e.g., 4-methylpropranolol) is used to normalize recovery rates. Calibration curves (5–150 ng/mL) are validated with coefficients of variation <15% at low concentrations .
What is the pharmacological significance of this compound compared to propranolol?
Advanced Analysis:
this compound is an equipotent β-adrenoceptor blocker with intrinsic sympathomimetic activity (ISA). It contributes significantly to propranolol’s therapeutic effects, particularly after oral administration, where first-pass metabolism via CYP2D6 increases its plasma concentration. Unlike propranolol, its glucuronidated metabolites are inactive, highlighting the importance of monitoring both parent drug and metabolite levels in pharmacokinetic studies .
How can enantioselective synthesis of this compound be achieved?
Methodology:
Enantioselective biotransformation using endophytic fungi (e.g., Phomopsis sp., Penicillium crustosum) preferentially yields the pharmacologically active S-(−)-enantiomer. Reaction kinetics show higher conversion rates for S-propranolol, with chiral HPLC or CE methods (using carboxymethyl-β-cyclodextrin) employed to isolate enantiomers. Derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT) enhances chromatographic resolution .
What stabilization protocols are critical for this compound in analytical workflows?
Best Practices:
- Add sodium hydrogen sulfite (0.1% w/v) to plasma samples to prevent oxidative degradation during alkaline extraction (pH 8–9).
- Store methanolic stock solutions at −20°C for ≤7 days to avoid decomposition.
- Use acidic back-extraction (pH 2.2) to ensure stability during HPLC injection .
How can chiral separation of this compound be optimized?
Experimental Design:
Capillary electrophoresis (CE) with a Box-Behnken design optimizes parameters:
- Factors: Buffer concentration (25–75 mM), pH (8–9), carbox-methyl-β-cyclodextrin (3.5–4.5% w/v), voltage (14–20 kV).
- Optimal Conditions: 25 mM triethylamine/H₃PO₄ buffer (pH 9), 4% CM-β-CD, 17 kV. This yields resolution >1.95 for enantiomers within 15 minutes .
What environmental implications arise from this compound’s biodegradability?
Research Findings:
Structural modifications (e.g., aromatic ring hydroxylation) increase biodegradability by 23% within 30 days under aerobic conditions. Computational models predict low toxicity for degradation byproducts. This highlights its potential as an eco-friendly alternative to propranolol, though clinical validation is pending .
How do CYP enzymes influence this compound metabolism?
Mechanistic Insight:
CYP2D6 catalyzes aromatic hydroxylation of propranolol to form this compound. CYP1A2 and CYP2D6 also mediate side-chain oxidation, producing inactive metabolites like naphthoxylactic acid. Genetic polymorphisms in CYP2D6 significantly affect metabolite plasma levels, necessitating pharmacogenetic profiling in clinical studies .
What advanced techniques distinguish phase I/II metabolites of this compound?
Analytical Strategy:
LC-MS/MS with derivatization (e.g., 1,2-dimethylimidazole-4-sulfonyl chloride) differentiates aromatic (active) and aliphatic (inactive) glucuronides. MS³ and MS⁴ analysis are required to resolve isomeric glucuronides, while UGT phenotyping identifies enzymes (e.g., UGT1A9) involved in phase II metabolism .
How does Box-Behnken design improve analytical method development?
Case Study:
Box-Behnken design evaluates four factors (buffer concentration, pH, chiral selector concentration, voltage) at three levels with three center points. Response surface methodology identifies optimal conditions, reducing trial runs by 70% while maximizing resolution and minimizing migration time .
Why is correlating this compound plasma levels with therapeutic outcomes challenging?
Key Challenges:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
